molecular formula C7H16O2Si B090950 methyl 3-trimethylsilylpropanoate CAS No. 18296-04-3

methyl 3-trimethylsilylpropanoate

Cat. No.: B090950
CAS No.: 18296-04-3
M. Wt: 160.29 g/mol
InChI Key: YLXDTXVTBHDSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 3-trimethylsilylpropanoate is an organic compound with the molecular formula C7H16O2Si. It is a derivative of propanoic acid where the hydrogen atom in the carboxyl group is replaced by a trimethylsilyl group, and the carboxyl group is esterified with methanol. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 3-trimethylsilylpropanoate can be synthesized through the esterification of propanoic acid with methanol in the presence of a trimethylsilylating agent. One common method involves the reaction of propanoic acid with trimethylsilyl chloride (TMSCl) and methanol under acidic conditions. The reaction typically proceeds as follows:

CH3CH2COOH+TMSCl+CH3OHCH3CH2COOTMS+HCl+H2O\text{CH}_3\text{CH}_2\text{COOH} + \text{TMSCl} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{COOTMS} + \text{HCl} + \text{H}_2\text{O} CH3​CH2​COOH+TMSCl+CH3​OH→CH3​CH2​COOTMS+HCl+H2​O

Industrial Production Methods

In industrial settings, the production of propanoic acid, 3-(trimethylsilyl)-, methyl ester may involve continuous flow processes where propanoic acid and methanol are reacted with a trimethylsilylating agent in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 3-trimethylsilylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to propanoic acid and methanol in the presence of water and an acid or base catalyst.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Hydrolysis: Propanoic acid and methanol.

    Oxidation: Propanoic acid or other oxidized derivatives.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

methyl 3-trimethylsilylpropanoate is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a protecting group for carboxylic acids.

    Biology: In the study of metabolic pathways and enzyme reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propanoic acid, 3-(trimethylsilyl)-, methyl ester exerts its effects involves the interaction of the ester group with various molecular targets. The ester group can undergo hydrolysis to release propanoic acid and methanol, which can then participate in further biochemical reactions. The trimethylsilyl group can also be involved in protecting carboxylic acids from unwanted reactions during synthetic processes.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, trimethylsilyl ester: Similar structure but without the methyl ester group.

    Isobutyric acid, 3-trimethylsilyloxy-trimethylsilyl ester: Similar structure with an additional trimethylsilyloxy group.

    Propanoic acid, 3-methoxy-, methyl ester: Similar ester structure but with a methoxy group instead of a trimethylsilyl group.

Uniqueness

methyl 3-trimethylsilylpropanoate is unique due to the presence of both the trimethylsilyl and methyl ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

CAS No.

18296-04-3

Molecular Formula

C7H16O2Si

Molecular Weight

160.29 g/mol

IUPAC Name

methyl 3-trimethylsilylpropanoate

InChI

InChI=1S/C7H16O2Si/c1-9-7(8)5-6-10(2,3)4/h5-6H2,1-4H3

InChI Key

YLXDTXVTBHDSAE-UHFFFAOYSA-N

SMILES

COC(=O)CC[Si](C)(C)C

Canonical SMILES

COC(=O)CC[Si](C)(C)C

Synonyms

3-(Trimethylsilyl)propanoic acid methyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.